3',5'-Difluoro-3-(3-methylphenyl)propiophenone
Overview
Description
3’,5’-Difluoro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O It is a derivative of propiophenone, characterized by the presence of two fluorine atoms at the 3’ and 5’ positions and a methyl group at the 3 position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-3-(3-methylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and 3,5-difluorobenzoyl chloride.
Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction. In this reaction, 3,5-difluorobenzoyl chloride is reacted with 3-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the desired product.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at a temperature range of 0-5°C to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Difluoro-3-(3-methylphenyl)propiophenone may involve the following steps:
Large-Scale Synthesis: The synthesis is scaled up using larger quantities of starting materials and catalysts. The reaction is carried out in a reactor equipped with temperature control and stirring mechanisms.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Quality Control: The final product is subjected to rigorous quality control measures, including spectroscopic analysis (NMR, IR) and chromatographic techniques (HPLC) to ensure its identity and purity.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3’,5’-Difluoro-3-(3-methylphenyl)propiophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, 3’,5’-Difluoro-3-(3-methylphenyl)propiophenone is used in the production of specialty chemicals and materials. Its unique properties are leveraged to develop new products with enhanced performance.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound’s fluorine atoms and phenyl ring contribute to its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include:
Binding to Enzymes: The compound can bind to enzymes, inhibiting their activity and affecting biochemical pathways.
Interaction with Receptors: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Disruption of Cellular Processes: The compound may disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to its biological effects.
Comparison with Similar Compounds
3’,5’-Difluoro-3-(3-methylphenyl)propiophenone can be compared with other similar compounds, such as:
3’,5’-Difluoro-3-(4-methylphenyl)propiophenone: Similar structure but with a methyl group at the 4 position of the phenyl ring.
3’,5’-Difluoro-3-(2-methylphenyl)propiophenone: Similar structure but with a methyl group at the 2 position of the phenyl ring.
3’,5’-Difluoro-3-(3-chlorophenyl)propiophenone: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
The uniqueness of 3’,5’-Difluoro-3-(3-methylphenyl)propiophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(3-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-11-3-2-4-12(7-11)5-6-16(19)13-8-14(17)10-15(18)9-13/h2-4,7-10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNGIUQYYKTCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644100 | |
Record name | 1-(3,5-Difluorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-21-3 | |
Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Difluorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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